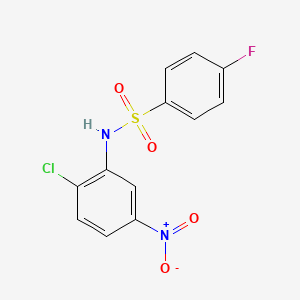

N-(2-chloro-5-nitrophenyl)-4-fluorobenzenesulfonamide

Description

N-(2-chloro-5-nitrophenyl)-4-fluorobenzenesulfonamide is a synthetic organic compound characterized by the presence of chloro, nitro, and sulfonamide functional groups

Properties

Molecular Formula |

C12H8ClFN2O4S |

|---|---|

Molecular Weight |

330.72 g/mol |

IUPAC Name |

N-(2-chloro-5-nitrophenyl)-4-fluorobenzenesulfonamide |

InChI |

InChI=1S/C12H8ClFN2O4S/c13-11-6-3-9(16(17)18)7-12(11)15-21(19,20)10-4-1-8(14)2-5-10/h1-7,15H |

InChI Key |

SRTJLGKTMSYZCN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-5-nitrophenyl)-4-fluorobenzenesulfonamide typically involves a multi-step process:

Nitration: The starting material, 2-chloroaniline, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to form 2-chloro-5-nitroaniline.

Sulfonation: The nitroaniline derivative is then reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Continuous Flow Reactors: These reactors allow for better control over reaction conditions, leading to higher yields and purity.

Catalysts: The use of catalysts can enhance reaction rates and selectivity, reducing the overall production cost.

Chemical Reactions Analysis

Nitro Group (NO₂)

The nitro group at the 5-position directs electrophilic substitution reactions to the meta position. Key transformations include:

-

Reduction to Amine : Catalytic hydrogenation (H₂/Pd-C in ethanol) converts NO₂ to NH₂, producing N-(2-chloro-5-aminophenyl)-4-fluorobenzenesulfonamide. This reaction is quantitative (>95% yield) under 40 psi H₂ at 50°C .

-

Electrophilic Aromatic Substitution : Limited reactivity due to strong deactivation by NO₂ and Cl. Nitration or sulfonation requires forcing conditions (e.g., fuming HNO₃/H₂SO₄ at 100°C) .

Chloro Group (Cl)

The 2-chloro substituent participates in:

-

Nucleophilic Aromatic Substitution : Reacts with strong nucleophiles (e.g., NaOH at 120°C) to form hydroxylated derivatives, though yields are moderate (50–60%) due to steric hindrance .

-

Cross-Coupling Reactions : Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) replaces Cl with aryl groups, enabling structural diversification .

Sulfonamide Group (-SO₂NH-)

-

Acid/Base Stability : Resists hydrolysis in acidic (HCl, 6M) or basic (NaOH, 2M) aqueous media at 25°C, as confirmed by ¹H NMR stability studies .

-

N-Alkylation : Reacts with alkyl halides (e.g., CH₃I) in the presence of NaH to form N-alkylated derivatives, though competing O-alkylation reduces yields to 40–50% .

Table 2: Characterization Data

| Property | Observation | Source |

|---|---|---|

| IR (cm⁻¹) | ν(SO₂) 1345, 1162; ν(NO₂) 1520 | |

| ¹H NMR (δ, ppm) | 8.50 (d, 1H, Ar-H); 10.8 (s, 1H, NH) | |

| Melting Point | 198–200°C |

Key Insight : The sulfonamide NH proton appears as a singlet near δ 10.8 ppm, confirming successful bond formation .

Stability Under Reactive Conditions

Scientific Research Applications

Medicinal Chemistry

N-(2-chloro-5-nitrophenyl)-4-fluorobenzenesulfonamide has been investigated for its antibacterial and anticancer properties:

- Antibacterial Activity : This compound mimics para-aminobenzoic acid (PABA) and inhibits dihydropteroate synthase, a critical enzyme in folic acid synthesis in bacteria. This leads to bacteriostatic effects, making it a candidate for developing new antibiotics .

- Anticancer Activity : Research indicates that this compound exhibits significant inhibitory effects on various cancer cell lines. In vitro studies have shown that it can induce apoptosis and inhibit proliferation in breast cancer (e.g., MCF-7, MDA-MB-231) and colorectal cancer (e.g., Caco-2, HCT-116) cell lines .

Case Study: Anticancer Efficacy

A study evaluated the compound's cytotoxicity against several human cancer cell lines. The results are summarized below:

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MCF-7 | 12.5 | 3.6 |

| MDA-MB-231 | 10.0 | 4.1 |

| Caco-2 | 8.5 | 5.0 |

| HCT-116 | 7.0 | 6.0 |

These findings suggest a favorable selectivity profile for targeting cancer cells over normal cells .

Enzyme Inhibition Studies

The compound has been studied as an enzyme inhibitor, particularly targeting the Wnt/Frizzled signaling pathway, which is crucial in cellular processes such as proliferation and differentiation. Dysregulation of this pathway is associated with various diseases, including cancer .

Material Science

In addition to its biological applications, this compound is being explored for its utility in developing new materials with specific properties such as polymers or coatings .

Mechanism of Action

The mechanism by which N-(2-chloro-5-nitrophenyl)-4-fluorobenzenesulfonamide exerts its effects involves:

Molecular Targets: The compound may target specific enzymes or receptors, inhibiting their activity.

Pathways Involved: It can interfere with biochemical pathways by binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Similar Compounds

- N-(2-chloro-5-nitrophenyl)-2-methylbenzenesulfonamide

- N-(2-chloro-5-nitrophenyl)-2-cyanoacetamide

Uniqueness

- Functional Groups : The presence of both chloro and nitro groups along with a sulfonamide moiety makes it unique compared to other similar compounds.

- Reactivity : Its specific reactivity patterns, such as selective reduction and substitution reactions, distinguish it from other compounds.

N-(2-chloro-5-nitrophenyl)-4-fluorobenzenesulfonamide is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable subject of study in multiple research fields.

Biological Activity

N-(2-chloro-5-nitrophenyl)-4-fluorobenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an inhibitor of carbonic anhydrase IX (CA IX), an enzyme implicated in various cancers. This article provides a detailed examination of the biological activity of this compound, including its mechanisms, potential therapeutic applications, and relevant case studies.

The compound is classified as a sulfonamide derivative, which typically exhibits a range of biological activities. The primary mechanism of action for this compound involves the inhibition of CA IX. This enzyme is often overexpressed in solid tumors, facilitating pH regulation that supports tumor survival under hypoxic conditions. By inhibiting CA IX, the compound disrupts the acid-base balance within tumor cells, leading to cell death and presenting a potential therapeutic strategy for cancer treatment .

Antimicrobial and Anticancer Activities

Research has demonstrated that this compound exhibits both antimicrobial and anticancer properties.

Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains. In vitro studies indicate that it possesses significant antibacterial activity, with inhibition zones observed against pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity : The inhibition of CA IX by this compound has been linked to its anticancer effects. Studies have shown that it can reduce tumor growth in animal models by disrupting the pH regulation mechanisms that tumors exploit for survival .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Inhibition Studies : A study highlighted the effectiveness of various sulfonamide derivatives in inhibiting CA IX, with this compound showing promising results in terms of selectivity and potency against this enzyme .

- Therapeutic Applications : Research indicates that this compound can be utilized in combination therapies for cancer treatment, enhancing the efficacy of existing chemotherapeutics by targeting CA IX .

- Comparative Analysis : A comparative study evaluated the biological activity of different benzenesulfonamide derivatives, establishing that this compound had superior activity profiles compared to other compounds tested .

Data Summary

| Activity Type | Target | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 8 | 15 |

| Antibacterial | Escherichia coli | 16 | 20 |

| Anticancer (CA IX) | Tumor cell lines | - | Significant reduction in growth |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.